5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,8H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJRYYFCZYBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde typically involves the following steps:
Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes further functionalization.
Pyrrolidinylmethyl Group Introduction: The pyrrolidinylmethyl group is introduced through a nucleophilic substitution reaction.
Formylation: The formyl group is introduced at the 2-position of the furan ring using formylation agents such as formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.
Major Products Formed:
Oxidation: 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(Pyrrolidin-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, its structural analogs have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant efficacy .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that it may induce apoptosis and inhibit cell proliferation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity and influence signaling pathways, leading to various therapeutic effects.
Structure-Activity Relationship (SAR)
SAR studies suggest that modifications in the chemical structure can significantly enhance biological activity. For example, the presence of specific functional groups can improve potency against bacterial and cancerous cells .
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers synthesized several derivatives of this compound and tested their antibacterial activity against clinical isolates of MRSA. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics, indicating its potential as a lead compound for new antibacterial therapies .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The study found that certain derivatives caused substantial cell death in MCF-7 cells through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism by which 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenyl-Substituted Furan-2-carbaldehydes
Substituents on the phenyl ring significantly influence physicochemical and biological properties:
Key Findings :
Nitrophenyl-Substituted Isomers
The position of the nitro group on the phenyl ring affects thermodynamic stability and reactivity:
Key Findings :
Heterocyclic and Functionalized Derivatives
Thiosemicarbazone Derivatives
Functionalization with thiosemicarbazide enhances biological activity:
Key Findings :
- Hydroxymethyl derivatives show superior antitumor activity (IC₅₀ = 8.2 µM) compared to methoxyphenyl analogs .
Pyrazoline and Thiadiazole Derivatives
Key Findings :
Thermodynamic and Structural Comparisons
Key Trends :
- Ortho-substituted nitro derivatives exhibit higher sublimation enthalpies, suggesting stronger crystal lattice interactions .
Biological Activity
5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N O₂, with a molecular weight of approximately 191.23 g/mol. The compound features a furan ring and a pyrrolidine moiety, which contribute to its unique chemical reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to reactivity. |
| Pyrrolidine Moiety | A saturated five-membered ring that enhances biological activity. |
| Aldehyde Functional Group | Provides potential for further chemical modifications. |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (2 µg/mL) |
| Escherichia coli | 15 | Streptomycin (10 µg/mL) |
| Pseudomonas aeruginosa | 20 | - |
These findings suggest that the compound may serve as a promising candidate for the development of new antibacterial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity.
Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The results indicate that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can undergo nucleophilic attack, leading to the formation of adducts with biomolecules, potentially disrupting cellular processes.
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The study reported that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Study on Anticancer Effects
Another investigation focused on the anticancer effects of the compound against multiple cell lines. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, suggesting that it may induce programmed cell death through specific signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde?
- Methodology :
- Formylation of furan precursors : Adapting protocols for diarylpyrrole-2-carbaldehydes, where formylation is achieved via Vilsmeier-Haack reaction (POCl₃/DMF) or using aldehyde-functionalized reagents under mild conditions (e.g., DABCO in dioxane/water) .
- Substitution reactions : Introduce pyrrolidin-1-ylmethyl groups via nucleophilic substitution (e.g., using pyrrolidine with a halogenated furan intermediate). Yields up to 85–98% have been reported for similar carbaldehyde derivatives .
- Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities.
- ¹H/¹³C NMR : Characterize the aldehyde proton (~9.5–10 ppm) and pyrrolidine methylene groups (~2.5–3.5 ppm) .
- FT-IR : Confirm aldehyde C=O stretch (~1680–1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
- Quantitative purity : Use HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data for this compound derivatives?
- Root-cause analysis :
- Reaction conditions : Variability in solvent polarity (e.g., DMF vs. dioxane) or temperature may lead to divergent pathways. For example, polar aprotic solvents favor nucleophilic substitution, while nonpolar solvents stabilize intermediates .
- Catalyst selection : Test bases (e.g., DABCO, K₂CO₃) to optimize regioselectivity in cross-coupling reactions .
- Case study : Inconsistent yields in amination reactions may arise from competing oxidation of the aldehyde group; use inert atmospheres (N₂/Ar) to suppress side reactions .
Q. How does the pyrrolidine substituent influence the compound’s stability under varying pH and temperature?
- Experimental design :
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC over 24–72 hours.
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for similar furan carbaldehydes) .
- Findings : Pyrrolidine’s electron-donating effects may enhance stability in acidic conditions but increase susceptibility to oxidation at high pH .
Q. What computational approaches predict the biological activity of this compound analogs?
- Methodology :
- Molecular docking : Screen against target proteins (e.g., enzymes with furan-binding pockets) using AutoDock Vina. Validate with in vitro assays (IC₅₀ measurements) .
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs (e.g., 5-arylfuran-2-carbaldehydes with antimicrobial activity) .
Key Recommendations for Researchers
- Safety : Handle this compound in a fume hood; avoid skin contact (potential irritant) .
- Optimization : Prioritize reaction scalability and reproducibility by screening solvents/catalysts systematically .
- Data validation : Cross-reference spectroscopic data with structurally related compounds (e.g., 5-arylfuran-2-carbaldehydes) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
